(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-(Benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a sulfonamidoimino group at position 2 and a 3-methoxyphenyl carboxamide moiety at position 2. Its Z-configuration (defined by the imino group’s stereochemistry) is critical for molecular interactions, particularly in biological systems. The compound is synthesized via condensation of 2-imino-2H-chromene-3-carboxamide precursors with benzenesulfonamide under acidic conditions, a method analogous to pathways described for related chromene derivatives .
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)31-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNSEPWWHKVNP-BZZOAKBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonamidoimino group: This step may involve the reaction of the chromene intermediate with benzenesulfonamide and an appropriate reagent to form the sulfonamidoimino group.
Attachment of the 3-methoxyphenyl group: This can be done through a substitution reaction using a suitable methoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-3-carboxamide derivatives exhibit diverse biological activities depending on substituents at the imino and carboxamide positions. Below is a detailed comparison of the target compound with key analogs:
Structural and Physicochemical Properties
- Target Compound vs. STL085361: The target’s sulfonamido group enhances hydrogen-bonding capacity compared to STL085361’s butylimino group. STL085361’s thiadiazole ring may improve metabolic stability but reduces solubility .
- Target vs. The target’s sulfonamide may confer higher selectivity for sulfhydryl-containing enzymes .
- Target vs. 400878-30-0: Both have methoxyphenyl groups, but the target’s sulfonamidoimino group introduces steric bulk and polarity, affecting membrane permeability .
Key Research Findings
Stereochemistry Matters : The Z-configuration in the target compound is critical for maintaining planar chromene geometry, optimizing π-π stacking with biological targets .
Sulfonamide Advantage: Benzenesulfonamido groups improve solubility and target engagement compared to non-sulfonylated analogs .
Substituent Trade-offs : Methoxy groups enhance bioavailability but may reduce metabolic stability due to demethylation pathways .
Notes
Synthesis Conditions: Acidic media (e.g., acetic acid/H₂SO₄) are essential for stabilizing imino intermediates during chromene derivatization .
Isomerism : The Z/E configuration must be rigorously confirmed via NMR or X-ray crystallography to avoid misinterpreting structure-activity relationships .
Unresolved Questions : Comparative pharmacokinetic data (e.g., logP, half-life) for the target compound and its analogs remain scarce, warranting further study.
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Chromenes
Chromenes are a class of compounds that feature a chromene scaffold, which has been extensively studied for its therapeutic potential. They exhibit a variety of biological activities, including antitumor , antimicrobial , anti-inflammatory , and antioxidant effects. The structural diversity within this class allows for the exploration of numerous derivatives, enhancing their potential as drug candidates .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is closely related to their chemical structure. The presence of specific functional groups can significantly influence their interaction with biological targets. For instance, the introduction of a sulfonamide group in the compound enhances its ability to inhibit certain enzymes, such as carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer .
Key Structural Features
| Feature | Description |
|---|---|
| Chromene Core | Provides a stable scaffold for biological activity |
| Benzenesulfonamide Group | Enhances enzyme inhibition properties |
| Methoxyphenyl Substituent | May influence lipophilicity and receptor binding |
Biological Activities
-
Anticancer Activity :
- Studies have shown that chromene derivatives can induce apoptosis in cancer cells. The compound's ability to interact with multiple signaling pathways makes it a candidate for further development as an anticancer agent.
- A specific study demonstrated that similar chromene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
-
Antimicrobial Properties :
- Chromenes have been reported to show antimicrobial activity against a range of pathogens. The sulfonamide moiety is particularly effective against bacterial infections by inhibiting bacterial dihydropteroate synthase .
- In vitro tests indicated that derivatives similar to this compound displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A recent investigation into a series of chromene derivatives found that those containing sulfonamide groups exhibited potent inhibitory effects on tumor growth in xenograft models. The study highlighted the mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various chromene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the chromene structure significantly enhanced antimicrobial potency, making them viable candidates for new antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
